NPEC-caged-noradrenalin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

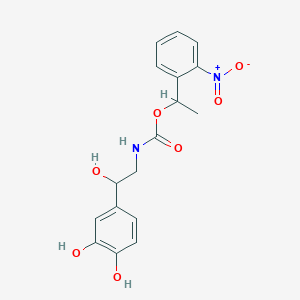

NPEC-caged-noradrenalin is a compound where noradrenalin is caged with the photosensitive 1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group . This caging allows for the controlled release of noradrenalin upon exposure to light, making it a valuable tool in neurochemical research.

Métodos De Preparación

The synthesis of NPEC-caged-noradrenalin involves the reaction of noradrenalin with 1-(2-nitrophenyl)ethoxycarbonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using chromatographic techniques to achieve a purity of over 98% .

Análisis De Reacciones Químicas

NPEC-caged-noradrenalin primarily undergoes photolysis, where exposure to light cleaves the NPEC group, releasing free noradrenalin . This reaction is highly specific and can be controlled by adjusting the wavelength and intensity of the light source. The major product of this reaction is noradrenalin, which can then participate in various biochemical pathways.

Aplicaciones Científicas De Investigación

Controlled Release Mechanism

The primary application of NPEC-caged-noradrenalin lies in its ability to release noradrenalin upon exposure to specific wavelengths of light. This feature enables researchers to study the effects of noradrenalin on neuronal activity without the confounding effects of mechanical disturbances or chemical interference.

- Photolysis : The process of photolysis allows for the rapid release of noradrenalin, providing insights into its role in neural signaling pathways. Studies have shown that photolytic uncaging can be achieved with high temporal resolution, enabling researchers to investigate the kinetics of receptor activation and neurotransmitter dynamics in real-time .

Case Studies and Experimental Findings

- Investigating Adrenergic Circuits : Recent studies have employed this compound to probe adrenergic circuits in mouse brain slices. By using whole-cell patch-clamp recordings, researchers demonstrated that photoactivation of this compound led to a significant decrease in action potential firing rates in locus coeruleus neurons, confirming the compound's effectiveness as a specific phototrigger for noradrenalin .

- Monitoring Endogenous Release : A notable application involved the use of genetically encoded fluorescent sensors alongside this compound to monitor endogenous noradrenalin release. In this study, researchers were able to visualize and quantify noradrenalin dynamics in live zebrafish and mouse models, demonstrating the compound's utility in studying physiological responses to stimuli .

- Kinetic Analysis : The caged compound has also been utilized to perform kinetic analyses of receptor activation. By applying light pulses, researchers could isolate the effects of noradrenalin on various adrenergic receptors, shedding light on the mechanisms underlying neurotransmitter signaling and receptor interactions .

Experimental Versatility

This compound is soluble in solvents like DMSO and ethanol, enhancing its compatibility with various experimental setups. This versatility allows for its use in different types of biological assays, including:

- Cellular Signaling Pathway Analysis : Researchers can investigate how noradrenalin influences intracellular signaling pathways by using this compound in combination with other pharmacological agents.

- Network Connectivity Studies : The ability to temporally control neurotransmitter release enables studies on neural network connectivity and communication between different neuronal populations .

Mecanismo De Acción

The mechanism of action of NPEC-caged-noradrenalin involves the photolytic release of noradrenalin, which then interacts with adrenergic receptors in the nervous system . Noradrenalin acts on both alpha and beta adrenergic receptors, modulating various physiological responses such as heart rate, blood pressure, and neuronal excitability . The caging group ensures that noradrenalin is inactive until it is released by light, providing precise control over its activity.

Comparación Con Compuestos Similares

Similar compounds to NPEC-caged-noradrenalin include other caged neurotransmitters such as NPEC-caged-serotonin and NPEC-caged-glutamate . These compounds also use the NPEC group to control the release of their respective neurotransmitters. this compound is unique in its ability to specifically target adrenergic receptors, making it particularly useful for studies involving the sympathetic nervous system .

Actividad Biológica

NPEC-caged-noradrenaline (NPEC-NE) is a photolabile compound that serves as a tool in neuroscience to study the dynamics of noradrenaline (norepinephrine, NE) release and its biological effects. This compound is designed to be activated by light, allowing for precise spatial and temporal control over NE signaling in biological systems. This article reviews the biological activity of NPEC-caged-noradrenaline, highlighting its mechanisms of action, experimental findings, and implications for research.

NPEC-caged-noradrenaline operates through a photochemical reaction wherein exposure to specific wavelengths of light (typically around 405 nm) leads to the uncaging of noradrenaline. This process releases NE in a controlled manner, enabling researchers to investigate its effects on neuronal activity and signaling pathways without the confounding factors associated with continuous drug application.

Case Studies and Research Applications

-

In Vivo Studies :

- A study utilized NPEC-NE to investigate the release dynamics of noradrenaline in genetically modified HEK293T cells expressing NE sensors. The application of 405 nm light resulted in a rapid increase in fluorescence, indicating successful uncaging and release of NE. This allowed for real-time monitoring of NE dynamics in response to electrical stimulation .

-

Neuronal Response :

- In another experiment, acute brain slices from mice were treated with NPEC-NE. Upon light activation, there was a significant outward current observed in both GRAB NE1m-expressing neurons and control neurons, demonstrating that NPEC-NE effectively mimics endogenous NE release . The study measured the concentration of NE released during electrical stimulation, estimating an average concentration of approximately 0.17 μM after two pulses at 20 Hz .

- Specificity and Sensitivity :

Data Summary

The following table summarizes key findings from studies utilizing NPEC-caged-noradrenaline:

Implications for Research

The ability to control the release of noradrenaline with high precision using NPEC-caged compounds has significant implications for neuroscience research. It allows scientists to dissect the roles of NE in various physiological processes such as stress responses, memory formation, and attention mechanisms.

Future Directions

Further research may explore:

- Longitudinal Studies : Investigating chronic effects of repeated NE uncaging on neuronal plasticity.

- Pathophysiological Models : Utilizing NPEC-NE in models of neurodegenerative diseases or psychiatric disorders to understand dysregulation in noradrenergic signaling.

- Combination with Other Modalities : Integrating NPEC-caged compounds with optogenetics or other pharmacological tools to create more comprehensive models of neurotransmitter dynamics.

Propiedades

IUPAC Name |

1-(2-nitrophenyl)ethyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O7/c1-10(12-4-2-3-5-13(12)19(24)25)26-17(23)18-9-16(22)11-6-7-14(20)15(21)8-11/h2-8,10,16,20-22H,9H2,1H3,(H,18,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSOVAJKABVLMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NCC(C2=CC(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.